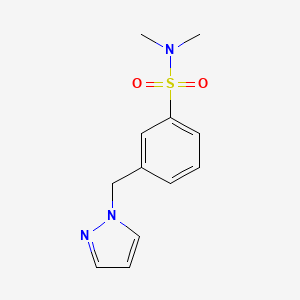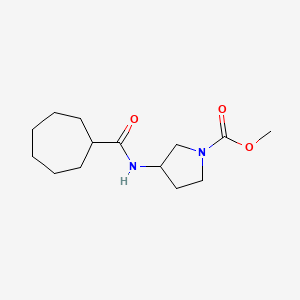
2-(4-Chlorophenyl)-1-propylsulfonylazetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-1-propylsulfonylazetidine is a chemical compound that belongs to the class of sulfonylazetidine derivatives. It has been studied for its potential use in medicinal chemistry due to its unique chemical structure and potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenyl)-1-propylsulfonylazetidine is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. The compound has also been found to inhibit the activity of certain enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits various biochemical and physiological effects. The compound has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. Additionally, the compound has been found to have a favorable safety profile, with no significant toxicity observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(4-Chlorophenyl)-1-propylsulfonylazetidine is its potential use in the development of novel therapeutics for various diseases, including inflammation and cancer. The compound has also been found to have a favorable safety profile, making it a promising candidate for further development. However, one of the limitations of the compound is its complex synthesis method, which may limit its scalability for large-scale production.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-Chlorophenyl)-1-propylsulfonylazetidine. One potential direction is the development of novel therapeutics based on the compound's pharmacological properties. The compound may also be used as a tool compound to study the mechanisms of inflammation and cancer progression. Additionally, further optimization of the synthesis method may improve the yield and scalability of the compound for large-scale production.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in the fields of inflammation and cancer. The compound exhibits various pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. Further research is needed to fully understand the compound's mechanism of action and to develop novel therapeutics based on its properties.
Synthesemethoden
The synthesis of 2-(4-Chlorophenyl)-1-propylsulfonylazetidine involves a multistep reaction starting from 4-chlorobenzaldehyde. The reaction involves the use of various reagents and solvents, including sodium hydroxide, propylamine, and sulfuric acid. The final product is obtained through purification using column chromatography. The synthesis method has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-1-propylsulfonylazetidine has been studied for its potential use in medicinal chemistry. It has been found to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The compound has been tested in vitro and in vivo, demonstrating promising results in preclinical studies.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-1-propylsulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2S/c1-2-9-17(15,16)14-8-7-12(14)10-3-5-11(13)6-4-10/h3-6,12H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBIXBLIXDDXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC1C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole](/img/structure/B7592090.png)







![[5-methyl-2-(2-methylphenyl)morpholin-4-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B7592135.png)


![Methyl 3-[(2,3-dimethylbenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592151.png)

